molecular formula C12H20N2O3 B1448314 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide CAS No. 1392803-91-6

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide

Cat. No. B1448314
M. Wt: 240.3 g/mol
InChI Key: LIOMULREOSJHPD-UHFFFAOYSA-N
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Description

“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including “3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Molecular Structure Analysis

The molecular structure of “3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” can be represented by the SMILES string O=C(OC(C)(C)C)N1CC(C2)C(C(O)=O)C2C1 .


Physical And Chemical Properties Analysis

“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” is a solid substance . Its molecular weight is 241.284 Da .

Scientific Research Applications

Bioisosteres in Medicinal Chemistry

  • Summary of Application : 3-Azabicyclo[3.1.1]heptanes have been evaluated for their properties as saturated isosteres . They have been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
  • Methods of Application : A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .
  • Results or Outcomes : The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Anticancer Chemotherapeutics

  • Summary of Application : Bicyclo[3.3.1]nonanes, which are structurally similar to 3-azabicyclo[3.1.1]heptanes, have been explored for new perspectives for anticancer chemotherapeutics .
  • Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
  • Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Saturated Isosteres in Drug Design

  • Summary of Application : 3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .
  • Methods of Application : A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .
  • Results or Outcomes : The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Morpholine Isosteres

  • Summary of Application : The bicyclic morpholine 3-oxa-6-azabicyclo[3.1.1]heptane is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .
  • Methods of Application : This research paper discusses several synthetic routes for the construction of 3-oxa-6-azabicyclo[3.1.1]heptanes .
  • Results or Outcomes : Many derivatives of 3-oxa-6-azabicyclo[3.1.1]heptane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Bioisosteres in Drug Design

  • Summary of Application : 3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .
  • Methods of Application : A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .
  • Results or Outcomes : The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Morpholine Isosteres

  • Summary of Application : The bicyclic morpholine 3-oxa-6-azabicyclo[3.1.1]heptane is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .
  • Methods of Application : This research paper discusses several synthetic routes for the construction of 3-oxa-6-azabicyclo[3.1.1]heptanes .
  • Results or Outcomes : Many derivatives of 3-oxa-6-azabicyclo[3.1.1]heptane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Future Directions

The core structure of “3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests potential future directions in drug development using this compound.

properties

IUPAC Name

tert-butyl 6-carbamoyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-7-4-8(6-14)9(7)10(13)15/h7-9H,4-6H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOMULREOSJHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123343
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide

CAS RN

1392803-91-6
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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